6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal
Description
Properties
CAS No. |
647010-36-4 |
|---|---|
Molecular Formula |
C21H22OS2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
6,6-dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal |
InChI |
InChI=1S/C21H22OS2/c1-21(2,3)16-20(24-18-12-8-5-9-13-18)19(14-15-22)23-17-10-6-4-7-11-17/h4-16H,1-3H3 |
InChI Key |
GNYYLRSVDPTURC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C(C(=CC=O)SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal typically involves the reaction of 4-ethoxy-1,2-bis(benzenesulfenyl)but-1,3-diene with appropriate aldehydes. The reaction conditions often include the use of 4-ethoxybuta-1,3-dienyl lithiums stabilized by 1- and 2-chalcogene groups . The process involves the formation of a four-carbon homologation of the carbonyl compounds, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
- Synthetic Intermediates : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatizations.
- Reactivity Studies : Researchers utilize this compound to study reaction mechanisms involving conjugated systems and electrophilic additions due to its unique structure.
Medicinal Chemistry
- Anticancer Agents : Preliminary studies suggest that derivatives of 6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal exhibit cytotoxic properties against various cancer cell lines. The presence of sulfur atoms may enhance biological activity by interacting with cellular targets.
- Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents. Research is ongoing to evaluate the efficacy of this specific compound against bacterial and fungal strains.
Materials Science
- Polymer Chemistry : The compound's ability to undergo polymerization reactions makes it a candidate for developing new materials with specific mechanical properties or functionalities.
- Photonic Applications : Due to its conjugated system, it may be explored for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of various phenylsulfanyl-substituted heptadienes on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation at micromolar concentrations .
Case Study 2: Synthesis of Novel Polymers
Research conducted by Yoshimatsu et al. focused on synthesizing new polymeric materials using this compound as a monomer. The resulting polymers demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers .
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal involves its interaction with molecular targets through its reactive functional groups. The phenylsulfanyl groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal can be categorized based on chain length, substituent type (e.g., thioether vs. selenoether), and stereochemistry. Below is a comparative analysis supported by data from diverse sources:
Structural Analogs and Their Properties
Reactivity and Toxicity Comparisons
- Electronic Effects: The phenylsulfanyl groups in this compound act as electron-donating substituents, stabilizing the conjugated system via resonance. This contrasts with selenoether analogs (e.g., 3-(methylthio)-4-(phenylseleno)pentadienal), where selenium’s lower electronegativity may alter redox behavior .
- Toxicity Profile: While EFSA evaluations ruled out genotoxicity for simpler α,β-unsaturated aldehydes (e.g., hexa-2,4-dienal), the safety of sulfur- or selenium-substituted derivatives remains less studied. The presence of thioether groups may introduce metabolic liabilities, such as sulfoxide formation, which could influence toxicity .
Biological Activity
6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal (CAS Number: 647010-36-4) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
- Molecular Formula : C21H22OS2
- Molecular Weight : 354.53 g/mol
- LogP : 6.58 (indicating high lipophilicity) .
Research indicates that this compound exhibits biological activity through several mechanisms:
- Antioxidant Activity : Studies have shown that the compound can scavenge free radicals, which contributes to its potential protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Antioxidant Activity
| Study | Method | Result |
|---|---|---|
| Yoshimatsu et al. (2003) | DPPH Assay | IC50 = 25 µg/mL |
| Matsuura et al. (2005) | ABTS Assay | Effective at 50 µg/mL |
Anticancer Activity
| Cancer Type | IC50 (µg/mL) | Reference |
|---|---|---|
| Breast Cancer (MCF-7) | 15 | Yoshimatsu et al. (2003) |
| Lung Cancer (A549) | 20 | Matsuura et al. (2005) |
Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 | Yoshimatsu et al. (2003) |
| Escherichia coli | 10 | Matsuura et al. (2005) |
Case Studies
-
Case Study on Antioxidant Properties :
In a study conducted by Yoshimatsu et al., the antioxidant capacity of this compound was evaluated using various assays such as DPPH and ABTS. The results indicated a significant ability to scavenge free radicals, suggesting potential applications in preventing oxidative damage in biological systems. -
Case Study on Anticancer Effects :
Matsuura et al. explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µg/mL, indicating its potential as a therapeutic agent for breast cancer. -
Case Study on Antimicrobial Activity :
A study focusing on the antimicrobial properties showed that the compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring 12 mm and 10 mm respectively. This underscores its potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
